molecular formula C13H22N6 B2609327 3-(4-Methylpiperazin-1-yl)-6-(piperazin-1-yl)pyridazine CAS No. 1023812-53-4

3-(4-Methylpiperazin-1-yl)-6-(piperazin-1-yl)pyridazine

Cat. No.: B2609327
CAS No.: 1023812-53-4
M. Wt: 262.361
InChI Key: SKGTXMATLZKJPG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-Methylpiperazin-1-yl)-6-(piperazin-1-yl)pyridazine is a useful research compound. Its molecular formula is C13H22N6 and its molecular weight is 262.361. The purity is usually 95%.
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Scientific Research Applications

Biological Activity and Drug Synthesis

  • A study by Enguehard-Gueiffier et al. (2006) on the synthesis of novel imidazopyridines and pyridazines presented high affinities and selectivities for D4 dopamine receptors, highlighting the potential of related compounds in the development of drugs targeting the central nervous system (C. Enguehard-Gueiffier et al., 2006).

Natural Products and Biosynthesis

  • Morgan, Andersen, and Ryan (2019) reviewed piperazic acid-containing natural products, which share structural similarities with the query compound, underlining the importance of such structures in diverse biological activities and natural product biosynthesis (Kalindi D Morgan, R. Andersen, K. Ryan, 2019).

Crystal Structure and Molecular Interactions

  • Shen et al. (2012) conducted a study on Marbofloxacin, a compound structurally related to the query, to understand its molecular structure and interactions, which can provide insights into the design of related compounds with enhanced biological activities (Jin Shen, J. Qian, J. Gu, Xiurong Hu, 2012).

Antimicrobial and Antimalarial Activities

  • Research by Bhatt, Kant, and Singh (2016) on sulfonamide and amide derivatives containing the piperazine ring showed promising antimicrobial and antimalarial activities, suggesting the potential of structurally similar compounds in therapeutic applications (A. Bhatt, R. Kant, R. Singh, 2016).

Anti-Diabetic and Insulinotropic Activities

  • A study by Bindu, Vijayalakshmi, and Manikandan (2019) on triazolo-pyridazine-6-yl-substituted piperazines highlighted their efficacy as anti-diabetic drugs through Dipeptidyl peptidase-4 (DPP-4) inhibition, demonstrating the potential of related compounds in managing diabetes (B. Bindu, S. Vijayalakshmi, A. Manikandan, 2019).

Properties

IUPAC Name

3-(4-methylpiperazin-1-yl)-6-piperazin-1-ylpyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22N6/c1-17-8-10-19(11-9-17)13-3-2-12(15-16-13)18-6-4-14-5-7-18/h2-3,14H,4-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKGTXMATLZKJPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=NN=C(C=C2)N3CCNCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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